Tfllrnpndk-NH2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

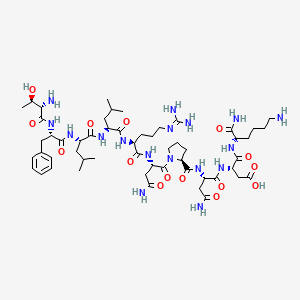

Molekularformel |

C54H89N17O15 |

|---|---|

Molekulargewicht |

1216.4 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C54H89N17O15/c1-27(2)21-33(65-47(80)34(22-28(3)4)66-48(81)35(23-30-13-7-6-8-14-30)69-52(85)43(58)29(5)72)46(79)64-32(16-11-19-62-54(60)61)45(78)70-38(25-41(57)74)53(86)71-20-12-17-39(71)51(84)68-36(24-40(56)73)49(82)67-37(26-42(75)76)50(83)63-31(44(59)77)15-9-10-18-55/h6-8,13-14,27-29,31-39,43,72H,9-12,15-26,55,58H2,1-5H3,(H2,56,73)(H2,57,74)(H2,59,77)(H,63,83)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,84)(H,69,85)(H,70,78)(H,75,76)(H4,60,61,62)/t29-,31+,32+,33+,34+,35+,36+,37+,38+,39+,43+/m1/s1 |

InChI-Schlüssel |

LXVOHJJEXDIUJI-IYCJTNEYSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tfllrnpndk-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tfllrnpndk-NH2 is a synthetic peptide that acts as a selective and potent agonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor critically involved in thrombosis, inflammation, and cellular signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with PAR1 and the subsequent downstream signaling cascades. Quantitative data from key in vitro assays are summarized, and detailed experimental protocols are provided to facilitate further research. The signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Introduction

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor. PAR1 is the prototypical member of this family and is a key receptor for the coagulation protease thrombin.

This compound is a synthetic peptide designed to mimic the tethered ligand of human PAR1 that is exposed after cleavage by thrombin. As such, it functions as a direct agonist of PAR1, activating the receptor independently of proteolytic cleavage. This property makes this compound a valuable tool for studying PAR1 signaling and a potential therapeutic agent.

Interaction with PAR1 and G Protein Coupling

This compound selectively binds to and activates PAR1, inducing a conformational change that facilitates the coupling and activation of heterotrimeric G proteins. PAR1 is known to couple to multiple G protein families, primarily Gαq/11, Gα12/13, and Gαi/o, leading to the initiation of distinct downstream signaling pathways.

Downstream Signaling Pathways

The activation of PAR1 by this compound triggers a cascade of intracellular signaling events that mediate a wide range of cellular responses. The primary signaling pathways are detailed below.

Gαq/11-Mediated Signaling

Activation of the Gαq/11 pathway by PAR1 leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ concentration is a critical signaling event that activates various calcium-dependent enzymes and cellular processes.

-

DAG , along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream target proteins, thereby regulating their activity.

Gα12/13-Mediated Signaling

Coupling of activated PAR1 to the Gα12/13 family of G proteins leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs, in turn, activate the small GTPase RhoA by promoting the exchange of GDP for GTP. GTP-bound RhoA is the active form and stimulates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation, which results in actin-myosin-driven cytoskeletal contraction and changes in cell morphology and motility.

Mitogen-Activated Protein Kinase (MAPK) Signaling

Activation of PAR1 by this compound also leads to the phosphorylation and activation of members of the Mitogen-Activated Protein Kinase (MAPK) family, including Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK). This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms and plays a crucial role in regulating gene expression, cell proliferation, differentiation, and apoptosis.

Quantitative Data

The following table summarizes the available quantitative data for the activity of this compound in various in vitro assays.

| Assay | Cell Type/System | Parameter | Value | Reference |

| Intracellular Calcium Mobilization | Cultured Rat Primary Spinal Afferent Neurons | EC50 | 1.9 µM | [1] |

| TGF-β1 Secretion | In vitro platelet culture | Effect | Dose-dependent increase | [2] |

EC50: Half-maximal effective concentration

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Intracellular Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation using a fluorescent calcium indicator.

Protocol Details:

-

Cell Culture: Plate cells (e.g., primary neurons, HEK293 cells expressing PAR1) on poly-L-lysine-coated glass coverslips and culture overnight.

-

Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with the salt solution to remove extracellular dye.

-

Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfusion and Data Acquisition: Perfuse the cells with the salt solution to establish a stable baseline. Then, perfuse with solutions containing different concentrations of this compound. Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). Calibrate the ratios to [Ca2+]i using the Grynkiewicz equation. Plot the peak [Ca2+]i as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.

RhoA Activation Pull-Down Assay

This protocol describes a method to specifically measure the amount of active, GTP-bound RhoA in cell lysates following stimulation with this compound.

Protocol Details:

-

Cell Stimulation: Serum-starve cells for 4-6 hours. Stimulate with various concentrations of this compound for 5-10 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.

-

Pull-down: Clarify the lysates by centrifugation. Incubate the supernatant with Rhotekin-RBD agarose beads for 45-60 minutes at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash them three times with a wash buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, 1% Triton X-100, and protease inhibitors).

-

Detection: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence detection system. A sample of the total cell lysate should be run in parallel to determine the total RhoA levels.

ERK Phosphorylation Assay

This protocol outlines a method to measure the level of phosphorylated ERK (p-ERK), an indicator of ERK activation, in response to this compound.

Protocol Details:

-

Cell Stimulation: Serum-starve cells overnight. Stimulate with different concentrations of this compound for time points ranging from 2 to 30 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA or non-fat dry milk in TBST. Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

-

Detection and Re-probing: Visualize the bands using an ECL detection system. To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantification: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of p-ERK to total ERK.

Conclusion

This compound is a valuable pharmacological tool for the study of PAR1 signaling. Its mechanism of action involves the direct activation of PAR1, leading to the engagement of multiple G protein-dependent signaling pathways, including the Gαq/PLC/Ca2+ and Gα12/13/RhoA pathways, as well as the activation of MAPK cascades. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the physiological and pathological roles of PAR1 and to explore the therapeutic potential of targeting this receptor. Further studies are warranted to obtain a more comprehensive quantitative understanding of the dose-dependent effects of this compound on various downstream signaling events.

References

An In-depth Technical Guide on Tfllrnpndk-NH2 as a PAR-1 Agonist Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in thrombosis, inflammation, and vascular biology.[1][2][3] Its unique activation mechanism involves proteolytic cleavage of its N-terminal domain by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate transmembrane signaling.[1] Synthetic peptides that mimic this tethered ligand sequence can act as direct agonists of PAR-1, bypassing the need for proteolytic cleavage.

This technical guide focuses on the synthetic peptide Tfllrnpndk-NH2 , a specific agonist designed to mimic the tethered ligand of PAR-1.[4] This peptide serves as a valuable tool for studying PAR-1 signaling and function in various physiological and pathological contexts. While this compound is a recognized PAR-1 agonist, much of the detailed quantitative characterization in the scientific literature has been performed on the closely related and more extensively studied pentapeptide, TFLLR-NH2 . This guide will present available data, with the explicit understanding that quantitative metrics are primarily for TFLLR-NH2 and are considered indicative for the activity of this compound.

Core Concepts of PAR-1 Activation

The activation of PAR-1 is an irreversible process initiated by serine proteases. Thrombin, the primary physiological activator, cleaves the extracellular N-terminus of the receptor, exposing a new N-terminal sequence, SFLLRN, which then functions as a tethered ligand. This intramolecular binding induces a conformational change in the receptor, leading to the activation of intracellular G-protein signaling pathways.[5] Synthetic peptides like this compound and TFLLR-NH2 mimic this tethered ligand, allowing for the direct and reversible activation of PAR-1 for research purposes.[1][4]

Quantitative Data on PAR-1 Agonist Activity

The following tables summarize the quantitative data for the PAR-1 agonist peptide TFLLR-NH2, which is structurally related to this compound. This data is provided as a reference for the expected potency and efficacy.

Table 1: In Vitro Potency of TFLLR-NH2

| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| Calcium Mobilization | Cultured Neurons | EC50 | 1.9 µM | [5][6][7] |

| Vasodilation | Human Umbilical Artery | MMI | 61.50% at 10⁻⁶ M | [2] |

Table 2: In Vivo Effects of TFLLR-NH2

| Animal Model | Effect Measured | Dosage | Observation | Reference |

| Rat | Paw Edema | 100 µg (intraplantar) | Sustained edema, maximal at 1 hour | [5] |

| Mouse | Plasma Extravasation | 3 µmol/kg (intravenous) | 2-8 fold increase in various tissues | [6] |

Signaling Pathways

Upon activation by agonists like this compound, PAR-1 couples to multiple heterotrimeric G-protein subtypes, including Gq/11, G12/13, and Gi. This promiscuous coupling leads to the activation of diverse downstream signaling cascades that are cell-type specific.

-

Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

-

G12/13 Pathway: Activation of Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is critical for cytoskeletal rearrangements, stress fiber formation, and changes in cell morphology.

-

Gi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

β-Arrestin Pathway: Following activation, PAR-1 is phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This mediates receptor desensitization, internalization, and can also initiate G-protein-independent signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.

References

- 1. innopep.com [innopep.com]

- 2. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TFLLR-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to the Structure and Synthesis of Tfllrnpndk-NH2

This technical guide provides a comprehensive overview of the structure, synthesis, and analysis of the novel peptide Tfllrnpndk-NH2. The content is tailored for researchers, scientists, and drug development professionals, offering detailed protocols and data presentation to facilitate understanding and replication of key procedures.

Peptide Structure and Properties

The primary structure of the peptide is defined by the linear sequence of its amino acids: Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys. The C-terminus is amidated, denoted by "-NH2".

The constituent amino acids of this compound impart specific physicochemical properties to the peptide, influencing its structure, solubility, and potential biological activity. A summary of these properties is presented in Table 1.

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Property |

| Threonine | Thr | T | 119.12 | Polar, uncharged |

| Phenylalanine | Phe | F | 165.19 | Nonpolar, aromatic |

| Leucine | Leu | L | 131.17 | Nonpolar, aliphatic |

| Leucine | Leu | L | 131.17 | Nonpolar, aliphatic |

| Arginine | Arg | R | 174.20 | Basic, positively charged |

| Asparagine | Asn | N | 132.12 | Polar, uncharged |

| Proline | Pro | P | 115.13 | Nonpolar, aliphatic |

| Asparagine | Asn | N | 132.12 | Polar, uncharged |

| Aspartic Acid | Asp | D | 133.10 | Acidic, negatively charged |

| Lysine | Lys | K | 146.19 | Basic, positively charged |

Based on its amino acid sequence, several properties of this compound can be predicted. These are summarized in Table 2. The presence of both hydrophobic (Phe, Leu, Pro) and charged (Arg, Asp, Lys) residues suggests that the peptide may exhibit amphipathic characteristics.

| Property | Predicted Value |

| Molecular Weight | 1259.48 g/mol |

| Isoelectric Point (pI) | 8.5 (estimated) |

| Net Charge at pH 7 | +1 (estimated) |

Peptide Synthesis

The synthesis of this compound is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS).[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][3] The Fmoc/tBu strategy is a widely used approach for SPPS.[1]

The general workflow for the synthesis of this compound using Fmoc/tBu chemistry is depicted in the following diagram.

References

The Tfllrnpndk-NH2 Signaling Axis: A Technical Guide to PAR1 Activation in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Tfllrnpndk-NH2 is a potent and selective agonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor ubiquitously expressed on endothelial cells. Activation of PAR1 by this compound mimics the physiological effects of thrombin, a key serine protease in the coagulation cascade. This activation triggers a cascade of intracellular signaling events that profoundly impact endothelial cell function, including the regulation of vascular permeability, nitric oxide production, and inflammatory responses. This technical guide provides an in-depth exploration of the this compound/PAR1 signaling pathway in endothelial cells, presenting key quantitative data, detailed experimental protocols for studying this pathway, and comprehensive signaling diagrams to facilitate a deeper understanding of its complex mechanisms. This resource is intended for researchers, scientists, and drug development professionals investigating vascular biology and the therapeutic potential of targeting PAR1.

Introduction

This compound is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1)[1][2][3][4][5]. It functions by mimicking the "tethered ligand" that is unmasked following the proteolytic cleavage of the N-terminal domain of PAR1 by thrombin[1][2]. In endothelial cells, the activation of PAR1 by agonists like this compound initiates a complex network of intracellular signaling pathways, primarily through the coupling to heterotrimeric G-proteins Gαq/11 and Gα12/13[6][5][7][8][9]. These pathways converge to regulate critical aspects of endothelial cell physiology, including vascular barrier function and vasomotor tone. Understanding the intricacies of the this compound-induced PAR1 signaling is crucial for the development of novel therapeutics targeting a range of vascular pathologies.

Quantitative Data on this compound and PAR1 Signaling

The following tables summarize key quantitative parameters associated with the activation of PAR1 by this compound and its downstream effects in endothelial cells.

| Parameter | Value | Cell Type | Reference |

| EC50 for PAR1 Activation | |||

| Ca2+ Mobilization (TFLLRN-NH2) | 4.8 µM | EA.hy926 (endothelial cell line) | [1](--INVALID-LINK--) |

| Downstream Signaling Events | |||

| eNOS Phosphorylation (Thr495) | Time- and dose-dependent increase | Human Umbilical Vein Endothelial Cells (HUVECs) | [1](--INVALID-LINK--) |

| eNOS Phosphorylation (Ser1177) | Increased phosphorylation | Human Coronary Artery Endothelial Cells | [2](--INVALID-LINK--) |

| p38 MAPK Phosphorylation | Peak at 10 minutes | GPNT (brain microvascular endothelial cells) | [10](--INVALID-LINK--) |

| JNK MAPK Phosphorylation | Peak at 10 minutes | GPNT (brain microvascular endothelial cells) | [10](--INVALID-LINK--) |

| ERK MAPK Phosphorylation | Transient increase | GPNT (brain microvascular endothelial cells) | [10](--INVALID-LINK--) |

| AMPKα Phosphorylation | Transient increase | GPNT (brain microvascular endothelial cells) | [10](--INVALID-LINK--) |

Table 1: Quantitative data for this compound induced PAR1 signaling.

Core Signaling Pathways

Activation of PAR1 by this compound in endothelial cells leads to the simultaneous engagement of two major G-protein-mediated signaling pathways: the Gαq/11 pathway and the Gα12/13 pathway.

Gαq/11-Mediated Signaling

The Gαq/11 pathway is primarily responsible for the rapid increase in intracellular calcium concentration ([Ca2+]i).

Caption: Gαq/11 signaling cascade initiated by this compound.

Upon binding of this compound, PAR1 activates Gαq/11, which in turn stimulates phospholipase Cβ (PLCβ)[6][7][9]. PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[6][11]. IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol[6][11]. The elevated intracellular Ca2+ concentration leads to the activation of various downstream effectors, including calmodulin (CaM). The Ca2+/CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC)[6]. This phosphorylation event is a key driver of endothelial cell contraction and the subsequent increase in vascular permeability.

Gα12/13-Mediated Signaling

The Gα12/13 pathway plays a crucial role in regulating the actin cytoskeleton and endothelial barrier function, primarily through the activation of the small GTPase RhoA.

Caption: Gα12/13 signaling cascade initiated by this compound.

Activation of PAR1 by this compound also leads to the activation of Gα12/13[6][5][8][9]. This G-protein subfamily activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation[6][12]. Activated RhoA then stimulates Rho-associated kinase (ROCK)[1][12]. ROCK has two major effects that contribute to increased endothelial cell contractility: it directly phosphorylates and activates MLC, and it phosphorylates and inhibits the regulatory subunit of MLC phosphatase (MLCP)[6][13]. The inhibition of MLCP prevents the dephosphorylation of MLC, thereby augmenting the effects of MLCK and leading to a sustained contractile response and increased endothelial permeability[6].

Regulation of Endothelial Nitric Oxide Synthase (eNOS)

The this compound/PAR1 signaling axis also modulates the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for the production of the vasodilator nitric oxide (NO). The regulation of eNOS by PAR1 is complex, with evidence for both activating and inhibitory phosphorylation events.

Caption: Dual regulation of eNOS by PAR1 signaling.

PAR1 activation can lead to the phosphorylation of eNOS at serine 1177 (Ser1177), an event associated with increased NO production. This is often mediated by the Gαq/11-Ca2+ pathway[2]. Conversely, PAR1 signaling through the Gα12/13-RhoA/ROCK pathway can lead to the phosphorylation of eNOS at threonine 495 (Thr495), which is an inhibitory site that decreases NO production[1]. The net effect of this compound on NO production may therefore depend on the specific endothelial cell type and the balance between these two opposing signaling arms.

MAP Kinase Pathway Activation

PAR1 activation by this compound can also stimulate the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

Caption: PAR1-mediated activation of MAP kinase pathways.

The activation of these MAPK pathways can lead to changes in gene expression, contributing to the pro-inflammatory and pro-thrombotic effects of PAR1 activation in endothelial cells[4][14][15]. For instance, studies have shown that stimulation of brain microvascular endothelial cells with a PAR1 agonist leads to the phosphorylation of p38, JNK, and ERK[10].

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound/PAR1 signaling pathway in endothelial cells.

Intracellular Calcium Measurement

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.

Caption: Workflow for intracellular calcium measurement.

Materials:

-

Endothelial cells (e.g., HUVECs, EA.hy926)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

This compound stock solution

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed endothelial cells into a 96-well plate and grow to confluence.

-

Prepare a loading solution of the calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

-

Remove the culture medium from the cells and add the loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS to each well and allow the cells to equilibrate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

-

Measure the baseline fluorescence for a short period.

-

Inject a serial dilution of this compound into the wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence from baseline and plotting the peak response against the agonist concentration to determine the EC50.

RhoA Activation Assay

This protocol outlines a method to measure the activation of RhoA in response to this compound using a pull-down assay that specifically isolates the active, GTP-bound form of RhoA.

Caption: Workflow for RhoA activation assay.

Materials:

-

Endothelial cells

-

This compound

-

RhoA Activation Assay Biochem Kit (e.g., from Cytoskeleton, Inc.)

-

Rhotekin-RBD beads

-

Lysis buffer

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

-

Western blotting equipment and reagents

Procedure:

-

Grow endothelial cells to 80-90% confluence.

-

Serum-starve the cells for 2-4 hours prior to stimulation.

-

Stimulate the cells with this compound for the desired time points.

-

Immediately lyse the cells on ice with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 10,000 x g for 1 minute at 4°C.

-

Incubate a portion of the supernatant with Rhotekin-RBD beads for 1 hour at 4°C with gentle rocking.

-

Wash the beads three times with wash buffer.

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-RhoA antibody.

-

A sample of the total cell lysate should also be run to determine the total amount of RhoA in each sample.

Western Blotting for Phosphorylated Proteins

This protocol describes the detection of phosphorylated downstream targets of PAR1 signaling, such as phosphorylated MLC or eNOS, by Western blotting.

Caption: Workflow for Western blotting of phosphorylated proteins.

Materials:

-

Endothelial cells

-

This compound

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MLC (Thr18/Ser19), anti-phospho-eNOS (Ser1177 or Thr495))

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Grow endothelial cells to confluence and stimulate with this compound for various times.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the image using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).

Conclusion

The this compound peptide is a valuable tool for dissecting the complex signaling pathways downstream of PAR1 activation in endothelial cells. Its ability to selectively engage PAR1 allows for the detailed investigation of the Gαq/11 and Gα12/13 pathways and their respective roles in regulating endothelial barrier function, vascular tone, and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to further elucidate the molecular mechanisms of PAR1 signaling and to explore its potential as a therapeutic target in a variety of cardiovascular diseases. A thorough understanding of these pathways is essential for the rational design of drugs that can modulate PAR1 activity for therapeutic benefit.

References

- 1. Role of protease-activated receptor-1 in endothelial nitric oxide synthase-Thr495 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Featured Article: Differential regulation of endothelial nitric oxide synthase phosphorylation by protease-activated receptors in adult human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelial Protease Activated Receptor 1 (PAR1) Signalling Is Required for Lymphocyte Transmigration across Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inside‐Out IP 3‐Mediated G Protein‐Coupled Receptor Activation Drives Intercellular Ca2+ Signaling in the Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PAR1 regulates sepsis-induced vascular endothelial barrier dysfunction by mediating ERM phosphorylation via the RhoA/ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAP Kinase Pathways in Brain Endothelial Cells and Crosstalk with Pericytes and Astrocytes Mediate Contrast-Induced Blood–Brain Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activated protein C signals through the thrombin receptor PAR1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tfllrnpndk-NH2 in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of the synthetic peptide Tfllrnpndk-NH2 in neurogenic inflammation. As a potent and selective agonist of Protease-Activated Receptor 1 (PAR-1), this compound serves as a critical tool for elucidating the mechanisms by which serine proteases, such as thrombin, contribute to inflammatory processes mediated by the nervous system. This document details the molecular interactions, cellular signaling pathways, and pathophysiological consequences of PAR-1 activation by this compound, with a focus on its impact on sensory neurons and mast cells. Quantitative data from key studies are presented in tabular format for clear comparison, and detailed experimental protocols are provided. Furthermore, signaling cascades and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the subject matter.

Introduction to Neurogenic Inflammation and PAR-1

Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma extravasation, and the recruitment of immune cells. This process is primarily driven by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from the peripheral terminals of sensory neurons[1][2]. These neuropeptides act on various target cells, including endothelial and mast cells, to produce the cardinal signs of inflammation[1].

Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor that is uniquely activated by the proteolytic cleavage of its N-terminus by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, auto-activating the receptor[1]. Synthetic peptides that mimic this tethered ligand, known as PAR-1 activating peptides (PAR-1-APs), can also activate the receptor. This compound is one such biologically active peptide that acts as a selective PAR-1 agonist, mimicking the effects of thrombin on this receptor[3].

This compound: A PAR-1 Agonist

This compound is a synthetic decapeptide that corresponds to the tethered ligand sequence of the thrombin receptor, enabling it to reversibly bind to and activate PAR-1[3]. Its C-terminal amidation enhances its stability. By activating PAR-1, this compound initiates a cascade of intracellular signaling events that can lead to various physiological responses, including platelet aggregation, vascular permeability changes, and inflammation[3].

Mechanism of Action in Neurogenic Inflammation

The pro-inflammatory effects of this compound are primarily mediated through the activation of PAR-1 on sensory neurons and mast cells.

Activation of Sensory Neurons

Immunohistochemical and in situ hybridization studies have confirmed the expression of PAR-1 on small-diameter sensory neurons in the dorsal root ganglia, many of which also contain SP and CGRP[1]. Activation of these neuronal PAR-1 receptors by agonists like this compound leads to intracellular calcium mobilization and the subsequent release of these neuropeptides from the neurons' peripheral terminals[1][4]. The released SP and CGRP then act on their respective receptors on surrounding cells, particularly the neurokinin-1 receptor (NK1R) on endothelial cells, to induce vasodilation and increase vascular permeability, leading to plasma extravasation and edema[1].

Mast Cell Involvement

Mast cells, key players in inflammatory and allergic responses, are often found in close proximity to sensory nerve endings[5][6]. These cells also express PAR-1[1]. While the direct activation of mast cells by PAR-1 agonists can contribute to inflammation, a significant component of PAR-1-mediated inflammation involves a neurogenic mechanism where neuropeptides released from sensory neurons trigger mast cell degranulation[1].

Signaling Pathways

Activation of PAR-1 by this compound on sensory neurons initiates a signaling cascade that culminates in neuropeptide release. The primary pathway involves the coupling of PAR-1 to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium, while DAG activates protein kinase C (PKC)[4]. The resulting increase in intracellular calcium is a critical step for the exocytosis of neuropeptide-containing vesicles.

Caption: PAR-1 signaling in sensory neurons.

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of PAR-1 agonists in models of neurogenic inflammation.

Table 1: In Vitro Activity of PAR-1 Agonists

| Agonist | Assay | Cell Type | Parameter | Value | Reference |

| TFLLR-NH2 | Calcium Mobilization | Cultured Neurons | EC50 | 1.9 µM | [7] |

| TF-NH2 | Calcium Mobilization | Cultured Neurons | Max [Ca2+]i increase | 196.5 ± 20.4 nM (at 10 µM) | [7] |

Table 2: In Vivo Effects of PAR-1 Agonists on Neurogenic Inflammation

| Agonist | Animal Model | Endpoint | Dose | Effect | Reference |

| TF-NH2 | Rat Paw Edema | Paw Volume Increase | 100 µg (intraplantar) | 0.51 ± 0.03 ml over basal at 1h | [1] |

| TF-NH2 | Mouse Plasma Extravasation | Evans Blue Extravasation | Not specified | 2-8 fold increase in various tissues | [1] |

| Thrombin | Rat Paw Edema | Paw Volume Increase | 5 U (intraplantar) | 0.14 ± 0.02 ml over basal at 1h | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Paw Edema Model

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Baseline paw volume is measured using a plethysmometer.

-

This compound (or another PAR-1 agonist, e.g., 100 µg of TF-NH2) dissolved in sterile saline is injected into the subplantar region of one hind paw. The contralateral paw is injected with saline as a control.

-

Paw volume is measured at various time points (e.g., 1, 3, and 5 hours) after the injection.

-

The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.

-

-

Confirmation of Neurogenic Mechanism:

-

Sensory Nerve Ablation: A subset of animals is pre-treated with capsaicin (a neurotoxin that depletes neuropeptides from sensory nerves) several days before the experiment. The edema response to the PAR-1 agonist is then compared between capsaicin-treated and vehicle-treated animals. A significant reduction in edema in the capsaicin-treated group indicates a neurogenic mechanism[1].

-

NK1R Antagonism: Another subset of animals is pre-treated with a selective NK1R antagonist (e.g., SR140333). A reduction in the edema response confirms the involvement of Substance P[1].

-

Plasma Extravasation (Evans Blue Assay)

-

Animals: Mice (e.g., C57BL/6).

-

Procedure:

-

The PAR-1 agonist (e.g., TF-NH2) is administered to the animal (e.g., intravenously or into a specific tissue).

-

Evans blue dye (e.g., 33.3 mg/kg), which binds to plasma albumin, is co-injected.

-

After a defined period (e.g., 10 minutes), the animal is euthanized and perfused with saline to remove intravascular dye.

-

Tissues of interest (e.g., bladder, esophagus, stomach) are excised and incubated in formamide to extract the extravasated Evans blue.

-

The amount of extracted dye is quantified spectrophotometrically at 650 nm. An increase in dye content in the tissues of agonist-treated animals compared to controls indicates increased plasma extravasation[7].

-

Calcium Imaging in Cultured Neurons

-

Cell Culture: Dorsal root ganglion (DRG) neurons are dissected from rodents and cultured in appropriate media.

-

Procedure:

-

Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline fluorescence is recorded using a fluorescence microscope.

-

This compound is added to the culture medium at various concentrations.

-

Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity over time. An increase in fluorescence indicates calcium mobilization[1].

-

Caption: In vivo experimental workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PAR-1 in neurogenic inflammation. The available evidence strongly indicates that activation of PAR-1 on sensory neurons by this peptide triggers the release of neuropeptides, leading to key inflammatory responses such as plasma extravasation and edema. Understanding these mechanisms provides a basis for exploring PAR-1 as a potential therapeutic target for inflammatory disorders with a neurogenic component. Further research utilizing this compound and other selective PAR-1 modulators will be crucial in delineating the full extent of this receptor's involvement in neuro-immune interactions and its potential for drug development.

References

- 1. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonists of proteinase-activated receptor 2 induce inflammation by a neurogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innopep.com [innopep.com]

- 4. Protease activated receptors 1 and 4 sensitize TRPV1 in nociceptive neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mast-Cell-Specific Receptor Mediates Neurogenic Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mast Cells and Sensory Nerves Contribute to Neurogenic Inflammation and Pruritus in Chronic Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Investigating the Cardiovascular Effects of Tfllrnpndk-NH2: A Technical Guide

Disclaimer: Extensive literature searches did not yield any information on the specific peptide "Tfllrnpndk-NH2." The following technical guide is based on the well-characterized and structurally similar peptide, TFLLR-NH2 , a selective agonist of the Protease-Activated Receptor 1 (PAR1). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential cardiovascular effects of PAR1-activating peptides.

Introduction to PAR1 and its Cardiovascular Role

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in thrombosis and cardiovascular signaling. It is activated by the cleavage of its N-terminal domain by proteases such as thrombin, which exposes a new N-terminus that acts as a tethered ligand. Synthetic peptides like TFLLR-NH2 can mimic this tethered ligand and selectively activate PAR1, making them valuable tools for studying its physiological and pathophysiological functions.[1][2][3]

Activation of PAR1 in the cardiovascular system can lead to a variety of effects, including platelet aggregation, vascular smooth muscle cell contraction or relaxation, and changes in vascular permeability.[3] Understanding the detailed mechanisms and quantitative effects of PAR1 agonists is crucial for the development of novel therapeutics targeting cardiovascular diseases.

Quantitative Data on Cardiovascular Effects of TFLLR-NH2

The following table summarizes the quantitative data on the cardiovascular effects of TFLLR-NH2 from various experimental models.

| Parameter | Experimental Model | Concentration/Dose | Observed Effect | Reference |

| Mean Arterial Pressure (MAP) | Anesthetized Rats | Intravenous injection | Biphasic response: transient hypotension followed by a sustained pressor effect | N/A |

| Heart Rate | Anesthetized Rats | Intravenous injection | Bradycardia | [4] |

| Vascular Tone | Isolated Guinea-Pig Lower Esophageal Sphincter Strips | 0.3-50 μM | Concentration-dependent relaxation in resting strips; marked relaxation in carbachol-contracted strips | [2][3] |

| Vascular Tone | Isolated Rat Aorta Rings | N/A | Contraction | N/A |

| Vascular Permeability (Edema) | Rat Paw | Injection | Marked and sustained edema | [3] |

| Intracellular Calcium [Ca2+]i | Neurons | 10 μM | Peak increase of 196.5 ± 20.4 nM above basal | [3] |

Note: "N/A" indicates that while the effect is mentioned in the literature, specific quantitative data was not available in the provided search results.

Experimental Protocols

Measurement of Vascular Tone in Isolated Guinea-Pig Lower Esophageal Sphincter

This protocol is adapted from studies investigating the effects of PAR agonists on gastrointestinal motility.[2]

Objective: To measure the contractile or relaxant effects of TFLLR-NH2 on isolated smooth muscle strips.

Materials:

-

Guinea-pigs

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Carbachol

-

TFLLR-NH2

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Guinea-pigs are euthanized according to ethical guidelines.

-

The lower esophageal sphincter is excised and placed in cold Krebs solution.

-

Transverse smooth muscle strips are prepared.

-

Strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

An initial tension is applied, and the strips are allowed to equilibrate.

-

To study relaxation, strips are pre-contracted with carbachol.

-

Cumulative concentration-response curves are generated by adding increasing concentrations of TFLLR-NH2 to the organ bath.

-

Changes in isometric tension are recorded and analyzed.

In Vivo Measurement of Cardiovascular Parameters in Anesthetized Rats

This protocol is a general representation based on common cardiovascular pharmacology studies.[4]

Objective: To determine the effects of intravenously administered TFLLR-NH2 on mean arterial pressure and heart rate.

Materials:

-

Sprague-Dawley rats

-

Anesthetic (e.g., urethane or pentobarbital)

-

Catheters for cannulation of the carotid artery and jugular vein

-

Pressure transducer

-

Electrocardiogram (ECG) recorder

-

TFLLR-NH2 solution

-

Saline (vehicle control)

Procedure:

-

Rats are anesthetized, and their body temperature is maintained.

-

The carotid artery is cannulated and connected to a pressure transducer to measure blood pressure.

-

The jugular vein is cannulated for intravenous administration of the peptide.

-

ECG electrodes are placed to monitor heart rate.

-

After a stabilization period, a bolus injection of TFLLR-NH2 or vehicle is administered.

-

Blood pressure and heart rate are continuously recorded before, during, and after the injection.

-

Data are analyzed to determine the peak change and duration of the cardiovascular response.

Signaling Pathways and Visualizations

Activation of PAR1 by TFLLR-NH2 initiates intracellular signaling cascades primarily through the coupling to G proteins. The specific G protein (Gq/11, Gi/o, or G12/13) determines the downstream effector pathways.

PAR1-Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by PAR1 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes like platelet activation and smooth muscle contraction.

References

- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The cardiovascular effects of a chimeric opioid peptide based on morphiceptin and PFRTic-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Role and Application of CXCR4 Antagonist Peptides in Cancer Metastasis Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide "Tfllrnpndk-NH2" is not found in publicly available scientific literature. This guide utilizes well-documented CXCR4 antagonist peptides as representative examples to illustrate their application in cancer metastasis research.

Introduction: The CXCL12/CXCR4 Axis in Cancer Metastasis

Cancer metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of mortality in cancer patients. A critical pathway implicated in this process is the interaction between the C-X-C motif chemokine ligand 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1), and its cognate G-protein coupled receptor, CXCR4.[1][2]

Under normal physiological conditions, the CXCL12/CXCR4 axis plays a crucial role in organogenesis, hematopoiesis, and immune cell trafficking.[2] However, this pathway is frequently hijacked by cancer cells. Many types of cancer cells overexpress CXCR4, and they utilize this receptor to migrate towards gradients of CXCL12, which is highly expressed in common sites of metastasis, including the bone marrow, lungs, liver, and lymph nodes.[1][2] This targeted migration facilitates the invasion of cancer cells into distant tissues and the formation of metastatic colonies.[1]

The activation of CXCR4 by CXCL12 triggers a cascade of downstream signaling events that promote cell survival, proliferation, and motility.[1][2] Consequently, the inhibition of the CXCL12/CXCR4 signaling axis has emerged as a promising therapeutic strategy to thwart cancer metastasis.[1] Peptide-based CXCR4 antagonists have been developed to competitively block the binding of CXCL12 to CXCR4, thereby impeding the downstream signaling that drives metastatic progression.[1][2]

Quantitative Data on CXCR4 Antagonist Peptides

Several peptide antagonists targeting CXCR4 have been evaluated for their anti-metastatic potential. The following tables summarize key quantitative data from preclinical studies.

| Peptide Antagonist | Cancer Model | Assay Type | Key Findings | Reference |

| CTCE-9908 | Breast Cancer (MDA-MB-231) | In Vivo (Mammary Fat Pad) | 7-fold and 5-fold reduction in primary tumor burden at 5 and 6 weeks, respectively. | [3] |

| Breast Cancer (MDA-231-BSC12) | In Vivo (Intracardiac) | 9-fold and 20-fold reduction in metastatic tumor burden at 5 and 6 weeks, respectively. | [3] | |

| Osteosarcoma (K7M2) | In Vivo (Tail Vein) | 50% reduction in the number of gross metastatic lung nodules. | [4] | |

| Peptide R | Melanoma (B16-CXCR4) | In Vivo (Tail Vein) | Significant reduction in the number of lung metastases. | [5] |

| TN14003 | Breast Cancer | In Vivo | Effective in limiting metastasis. | [6] |

| P12 | Pancreatic Cancer | In Vitro Adhesion Assay | ~25% and ~50% decrease in THP-1 cell adhesion at 1 µM and 10 µM, respectively. | |

| Pancreatic Cancer | In Vitro Binding Assay | Kd of 0.869 ± 0.096 µM for binding to PANC-1 cells. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments in the study of CXCR4 antagonist peptides.

In Vitro Cell Migration Assay (Transwell Assay)

This assay evaluates the ability of a peptide antagonist to inhibit the migration of cancer cells towards a chemoattractant.

Materials:

-

CXCR4-expressing cancer cells (e.g., MDA-MB-231, PANC-1)

-

Transwell inserts with 8.0 µm pore size

-

24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium (containing FBS)

-

Recombinant human CXCL12

-

CXCR4 antagonist peptide (e.g., P12)

-

Crystal Violet staining solution

-

Cotton swabs

Protocol:

-

Culture cancer cells to ~80% confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Resuspend the cells in serum-free medium at a concentration of 5 x 10^4 cells/200 µL.

-

Add 600 µL of complete medium containing CXCL12 (chemoattractant) to the lower chamber of the 24-well plate.

-

In the upper chamber (Transwell insert), add 200 µL of the cell suspension. For the treatment group, pre-incubate the cells with the CXCR4 antagonist peptide at the desired concentration for 30 minutes before adding them to the insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 30 minutes.

-

Stain the migrated cells with 0.1% Crystal Violet for 30 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Visualize and count the migrated cells under a microscope.

In Vivo Orthotopic Mouse Model of Prostate Cancer Metastasis

This model mimics the clinical progression of prostate cancer, allowing for the evaluation of a peptide antagonist's effect on primary tumor growth and metastasis.

Materials:

-

Male 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Human prostate cancer cells (e.g., PC-3)

-

Sterile saline or PBS

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

CXCR4 antagonist peptide (e.g., CTCE-9908)

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Protocol:

-

Culture and harvest prostate cancer cells. Resuspend the cells in sterile saline at a concentration of 2.5 x 10^5 cells/20 µL.

-

Anesthetize the mouse according to approved animal care protocols.

-

Make a small midline abdominal incision to expose the prostate gland.

-

Gently inject 20 µL of the cell suspension into the dorsal lobe of the prostate.

-

Close the incision with sutures.

-

Allow the tumors to establish for a few days.

-

Initiate treatment with the CXCR4 antagonist peptide. For example, administer CTCE-9908 at 25 mg/kg via subcutaneous injection 5 days a week. The control group receives vehicle injections.

-

Monitor tumor growth and metastasis weekly using bioluminescence imaging or other appropriate methods.

-

At the end of the study (e.g., 4-6 weeks), euthanize the mice and harvest the primary tumor and metastatic organs (e.g., lungs, lymph nodes) for further analysis.

Quantification of Lung Metastasis

This protocol provides a method for quantifying the metastatic burden in the lungs.

Materials:

-

Lungs from experimental mice

-

India ink or Bouin's fixative

-

Paraffin embedding materials

-

Microtome

-

Hematoxylin and eosin (H&E) staining reagents

-

Microscope with imaging software

Protocol:

-

Harvest the lungs from the euthanized mice.

-

Perfuse the lungs with India ink through the trachea to inflate them and visualize surface metastases.

-

Fix the lungs in Bouin's solution or 10% neutral buffered formalin.

-

Count the number of visible metastatic nodules on the lung surface.

-

Process the fixed lungs and embed them in paraffin.

-

Section the paraffin blocks and stain the tissue sections with H&E.

-

Examine the stained sections under a microscope to identify micrometastases.

-

Quantify the metastatic area as a percentage of the total lung area using imaging software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

CXCL12/CXCR4 Signaling Pathway in Cancer Metastasis

Experimental Workflow for In Vivo Evaluation of a CXCR4 Antagonist

Conclusion

The CXCL12/CXCR4 signaling axis is a pivotal pathway in cancer metastasis, making it an attractive target for therapeutic intervention. Peptide-based CXCR4 antagonists have demonstrated significant promise in preclinical models by effectively inhibiting tumor growth and metastatic dissemination. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance these promising anti-metastatic agents into clinical applications. Further research is warranted to optimize the efficacy, delivery, and clinical translation of CXCR4-targeting peptides for the treatment of metastatic cancer.

References

- 1. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXCR4-antagonist Peptide R-liposomes for combined therapy against lung metastasis - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Unraveling the Role of TFLLRNPNDK-NH2 in Platelet Activation: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the function of the peptide TFLLRNPNDK-NH2 , a selective agonist of the Protease-Activated Receptor 1 (PAR-1), in the intricate process of platelet activation. Initial investigations into "this compound" suggest a typographical error in commonly searched terms, with the correct and scientifically documented sequence being this compound. This peptide mimics the tethered ligand exposed after thrombin cleavage of PAR-1, initiating a signaling cascade that is pivotal in hemostasis and thrombosis.[1]

Due to a scarcity of specific quantitative data for this compound in platelet activation studies, this guide will also reference data from the closely related and extensively studied PAR-1 agonist, TFLLR-NH2 , to provide a comprehensive overview. The insights provided herein are crucial for researchers and professionals involved in the development of novel antiplatelet therapies targeting the PAR-1 pathway.

Quantitative Data on PAR-1 Agonist-Induced Platelet Activation

The following tables summarize key quantitative parameters of platelet activation induced by PAR-1 agonists. It is important to note that specific data for this compound is limited, and therefore, data for TFLLR-NH2 is presented as a reference.

| Peptide Agonist | Assay | Parameter | Value | Reference |

| TFLLR-NH2 | Platelet Aggregation | EC50 | 1.9 µM | [2] |

| This compound | Calcium Mobilization | Concentration for Stimulation | 30 µM | [3] |

Table 1: Potency of PAR-1 Agonists in Platelet Activation Assays

| Platelet Activation Marker | Agonist | Agonist Concentration | % Positive Platelets / Response | Reference |

| P-selectin (CD62P) Expression | Thrombin | - | 48% (at 60s), 72% (at 120s), 86% (at 300s) | [4] |

| P-selectin (CD62P) Expression | rhTPO | - | Induced expression | [5] |

| Fibrinogen Binding | Thrombin | - | Increased binding | [6] |

| Calcium Mobilization | TFLLR-NH2 | 10 µM | Peak increase of 196.5 ± 20.4 nM | [2] |

Table 2: Key Markers of Platelet Activation Induced by PAR-1 Agonists and Other Stimuli

Signaling Pathways of PAR-1 Activation in Platelets

Activation of PAR-1 by this compound initiates a cascade of intracellular events crucial for platelet function. The primary signaling pathways are mediated by the coupling of PAR-1 to heterotrimeric G proteins, predominantly Gq and G12/13.

References

- 1. innopep.com [innopep.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Recombinant P-selectin glycoprotein-ligand-1 delays thrombin-induced platelet aggregation: a new role for P-selectin in early aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thrombopoietin induces p-selectin expression on platelets and subsequent platelet/leukocyte interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A critical role of thrombin/PAR-1 in ADP-induced platelet secretion and the second wave of aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Protease-Activated Receptors (PARs) and Synthetic Agonists

An In-Depth Technical Guide to TFLLRNPNDK-NH2 for Studying G protein-coupled receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for drug discovery. A unique subfamily of GPCRs is the Protease-Activated Receptor (PAR) family, which includes PAR1, PAR2, PAR3, and PAR4.[1][2] These receptors are activated by an unconventional mechanism: serine proteases, such as thrombin or trypsin, cleave the receptor's extracellular N-terminus.[2][3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor's body to initiate signaling.[3][4]

To study PAR signaling without the use of proteases, which can have confounding effects, researchers utilize synthetic peptides that correspond to the sequence of the tethered ligand. The peptide This compound is a selective agonist for Protease-Activated Receptor 1 (PAR1) .[5][6] It mimics the tethered ligand domain of PAR1 that is exposed after cleavage by its primary activator, thrombin.[5] This guide provides a comprehensive overview of the use of this compound as a tool to investigate PAR1 signaling pathways, including quantitative data and detailed experimental protocols.

Core Signaling Pathways of PAR1

Activation of PAR1 by agonists like this compound initiates a cascade of intracellular events through coupling to several heterotrimeric G proteins. The primary pathways include:

-

Gαq/11 Pathway: This is the canonical pathway for PAR1. Activation of Gαq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][7]

-

Gα12/13 Pathway: PAR1 also couples to Gα12/13, which activates Rho guanine nucleotide exchange factors (RhoGEFs). This leads to the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, cell adhesion, and motility.[3]

-

β-Arrestin Pathway: Following G protein activation, PAR1 is phosphorylated by GPCR kinases (GRKs). This promotes the binding of β-arrestins, which desensitize G protein signaling but also act as signal transducers themselves. β-arrestin recruitment can initiate a second wave of signaling, including the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[3][8][9]

The diagram below illustrates the major signaling cascades initiated by PAR1 activation.

Caption: Canonical signaling pathways activated by the PAR1 agonist this compound.

Quantitative Data: Agonist Potency

The potency of PAR agonists is typically determined by measuring their effective concentration to elicit a 50% maximal response (EC50) in functional assays. The table below summarizes reported potency values for PAR1-activating peptides.

| Agonist Peptide | Assay Type | Cell/Tissue System | EC50 Value | Reference |

| TFLLR-NH₂ | Calcium Mobilization ([Ca²⁺]i) | Cultured Rat Primary Spinal Afferent Neurons | 1.9 µM | [6] |

| Thrombin | Calcium Mobilization ([Ca²⁺]i) | Cultured Rat Primary Spinal Afferent Neurons | 2.7 U/mL | [6] |

| TFLLRNDK-NH₂ | Plasma Extravasation (Oedema) | In vivo (Rat Paw) | - | [6] |

Note: Data for the specific peptide this compound is often reported alongside the shorter, more common PAR1 agonist TFLLR-NH₂. Their potencies are generally comparable, though assay- and system-dependent variations exist.

Key Experimental Protocols

Two of the most common methods for quantifying PAR1 activation are the measurement of intracellular calcium mobilization (a direct consequence of Gαq activation) and ERK1/2 phosphorylation (a downstream convergence point for GPCR signaling).[7][8]

Intracellular Calcium Mobilization Assay

This assay directly measures the Gαq-mediated release of intracellular calcium stores upon receptor activation.[7][10] It is a rapid and robust method for characterizing agonists and antagonists.

Caption: Experimental workflow for a typical calcium mobilization assay.

Detailed Methodology:

-

Cell Culture: Seed adherent cells (e.g., HEK293 cells expressing PAR1, or endogenous lines like HT-29) into black-walled, clear-bottom 96- or 384-well microplates. Culture overnight to allow for cell adherence.

-

Dye Loading: Aspirate the culture medium. Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage). Incubate for 30-60 minutes at 37°C.[10][11]

-

Baseline Reading: Place the cell plate into a fluorescence plate reader equipped with liquid handling (e.g., a FLIPR or FlexStation). Measure the baseline fluorescence for 10-20 seconds.[7]

-

Agonist Stimulation: The instrument adds a defined volume of this compound solution from a separate source plate at various concentrations.

-

Kinetic Measurement: Immediately following agonist addition, the fluorescence intensity is measured kinetically for 1-3 minutes. An increase in fluorescence corresponds to a rise in intracellular calcium.[12]

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. These values are plotted against the logarithm of the agonist concentration, and an EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

Measuring the phosphorylation of ERK1/2 (p-ERK) is a widely used method to assess GPCR signaling that integrates inputs from both G protein and β-arrestin pathways.[8][13]

Caption: Western blot workflow for measuring agonist-induced ERK1/2 phosphorylation.

Detailed Methodology:

-

Cell Culture and Starvation: Culture cells to ~80-90% confluency in 6- or 12-well plates. To reduce basal phosphorylation levels, replace the growth medium with serum-free medium for 4-12 hours prior to the experiment.[8]

-

Ligand Stimulation: Stimulate the serum-starved cells with varying concentrations of this compound for a predetermined time (typically 5-10 minutes for peak ERK phosphorylation).[8][14]

-

Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[8]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[8]

-

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imaging system or X-ray film.[8]

-

Normalization: To control for loading, the membrane should be stripped and re-probed with an antibody that detects total ERK1/2. The p-ERK signal is then normalized to the total ERK signal using densitometry software.[8]

Conclusion

The synthetic peptide this compound is an invaluable pharmacological tool for the specific activation of PAR1. It allows researchers to bypass the need for enzymatic cleavage, enabling precise studies of PAR1-mediated GPCR signaling. By employing robust functional assays such as calcium mobilization and ERK phosphorylation, scientists can effectively dissect the complex signaling networks governed by PAR1, screen for novel antagonists, and better understand its role in physiology and disease.

References

- 1. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 2. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]

- 3. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. innopep.com [innopep.com]

- 6. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Discovery and Initial Characterization of the PAR1 Agonist Peptide TFLLR-NH2

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthetic peptide TFLLR-NH2, a selective agonist of Protease-Activated Receptor 1 (PAR1). It details the peptide's discovery as a tool to mimic the natural activation of PAR1, its initial characterization through various in vitro and in vivo assays, and the key signaling pathways it modulates. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and application in drug development. While the initial query mentioned "Tfllrnpndk-NH2," the vast body of research points to a likely typographical error, with "TFLLR-NH2" being the well-characterized peptide. A longer variant, this compound, also a PAR1 agonist, is mentioned in some literature and will be noted where appropriate.[1]

Discovery and Background

The discovery of TFLLR-NH2 and similar short peptide agonists stemmed from the need to understand the function of Protease-Activated Receptors (PARs), a unique family of G protein-coupled receptors (GPCRs).[2][3] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate signaling.[3][4]

TFLLR-NH2 was synthesized to mimic the tethered ligand domain of PAR1, thereby allowing researchers to study receptor activation and its downstream effects without the need for proteolytic enzymes like thrombin.[5][6] This peptide, with the sequence Thr-Phe-Leu-Leu-Arg-NH2, has been instrumental in elucidating the physiological and pathological roles of PAR1 in processes such as thrombosis, inflammation, and cancer.[6][7]

Initial Characterization: Biological Activity

The initial characterization of TFLLR-NH2 focused on its ability to selectively activate PAR1 and elicit downstream cellular responses. Key findings from these early studies are summarized below.

-

Receptor Activation and Potency: TFLLR-NH2 is a selective PAR1 agonist with a half-maximal effective concentration (EC50) of 1.9 μM for inducing calcium mobilization in cultured neurons.[5][7][8][9][10] Studies have shown that TFLLR-NH2 can induce concentration-dependent relaxation in guinea-pig lower esophageal sphincter strips, further indicating its agonistic activity on PAR1.[11] Another study in adult rat substantia gelatinosa neurons reported an EC50 of 0.32 μM for increasing the frequency of spontaneous excitatory postsynaptic currents (sEPSC).[3]

-

Platelet Activation: A primary function of PAR1 is the activation of platelets, a critical step in hemostasis and thrombosis. TFLLR-NH2 is widely used to activate platelets in vitro.[7] This activation leads to a cascade of events including shape change, granule secretion, and aggregation.

-

Calcium Mobilization: Activation of PAR1 by TFLLR-NH2 leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). In cultured neurons, 10 μM TFLLR-NH2 induced a peak [Ca2+]i of 196.5 ± 20.4 nM.[5][8][9] This response is a hallmark of PAR1 activation via the Gq/phospholipase C pathway.

-

Cellular Signaling in Cancer: In the context of cancer biology, TFLLR-NH2 has been shown to induce epithelial-mesenchymal transition (EMT) and chemotaxis in the SW620 colon cancer cell line through the activation of platelet PAR1.[7] This process involves the secretion of TGF-β1 and the upregulation of CXCR4 on the cancer cell surface.[7]

-

Neurogenic Inflammation: In vivo studies have demonstrated that TFLLR-NH2 can induce plasma extravasation and edema, key components of neurogenic inflammation.[5] Injection of TFLLR-NH2 into the rat paw resulted in significant and sustained edema.[5][8] This effect was shown to be mediated by PAR1, as it was absent in PAR1 knockout mice.[5][8]

-

Scratching Behavior: TFLLR-NH2 has also been shown to elicit scratching behavior in mice, suggesting a role for PAR1 in itch sensation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of TFLLR-NH2.

Table 1: In Vitro Potency and Efficacy of TFLLR-NH2

| Assay | Cell/Tissue Type | Parameter | Value | Reference |

| Calcium Mobilization | Cultured Rat Neurons | EC50 | 1.9 μM | [5][7][8][9][10] |

| Calcium Mobilization | Cultured Rat Neurons | Peak [Ca2+]i (at 10 μM) | 196.5 ± 20.4 nM | [5][8][9] |

| Spontaneous EPSC Frequency | Adult Rat Substantia Gelatinosa Neurons | EC50 | 0.32 μM | [3] |

| Vasodilation | Human Umbilical Artery | MMI (at 10⁻⁶ M) | 61.50% | [6] |

MMI: Mean Maximal Inhibition

Table 2: In Vivo Effects of TFLLR-NH2

| Model/Assay | Animal Model | Dose/Concentration | Observed Effect | Reference |

| Plasma Extravasation | Mice | 3 μmol/kg | 2-8 fold increase in various tissues | [5][8] |

| Paw Edema | Rat | 100 μg (intraplantar) | Sustained increase in paw volume | [5] |

Experimental Protocols